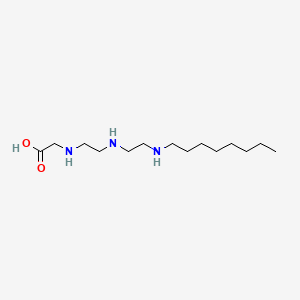
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C14H31N3O2. It is characterized by its structure, which includes an octyl group attached to an aminoethyl chain, further linked to a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Octylaminoethyl)amino)ethyl)glycine typically involves the reaction of octylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the reaction between octylamine and ethylenediamine can be carried out in an organic solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-((2-Octylaminoethyl)amino)ethyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in metabolic processes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((2-Octylaminoethyl)amino)ethyl)glycine include:
- N-(2-Aminoethyl)-N-[2-(octylamino)ethyl]glycine
- N-(Boc-Aminoethylglycin)thymine Ethyl Ester
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research .
Properties
CAS No. |
18698-24-3 |
|---|---|
Molecular Formula |
C14H31N3O2 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
2-[2-[2-(octylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C14H31N3O2/c1-2-3-4-5-6-7-8-15-9-10-16-11-12-17-13-14(18)19/h15-17H,2-13H2,1H3,(H,18,19) |
InChI Key |
NOEUZFCQDHRJTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















